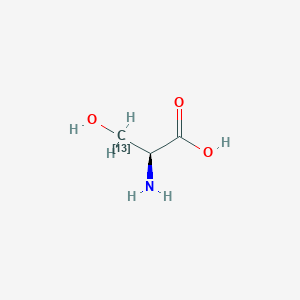

L-Serine-3-13C

Overview

Description

L-Serine-3-13C is a polar, uncharged (at physiological pH), aliphatic amino acid that is non-essential to the diet of humans . It is synthesized from central metabolic pathway intermediates . In its 13C-labeled form, it is used as a standard in qualitative and/or quantitative, MS-based experiments .

Synthesis Analysis

L-Serine is produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Molecular Structure Analysis

The linear formula of this compound is HO13CH2CH(NH2)CO2H . Its molecular weight is 106.09 .Chemical Reactions Analysis

L-Serine plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .Physical And Chemical Properties Analysis

This compound is a solid substance . Its optical activity is [α]25/D +14.6°, c = 2 in 1 M HCl . It has a melting point of 222 °C (dec.) (lit.) .Scientific Research Applications

Stereoselective Synthesis

- Application : L-Serine-3-13C is utilized in the stereoselective synthesis of stable isotope-labeled amino acids. This process involves biosynthesis using specific bacteria such as Methylobacterium extorquens, allowing for the production of various isotopomers of L-serine.

- Source : Hanners et al., 1991

- Application : this compound is significant in understanding the metabolism of microorganisms like Corynebacterium glutamicum. It helps in studying the consumption and conversion of L-serine into other metabolites, such as pyruvate, and its impact on growth yield.

- Source : Netzer et al., 2004

- Application : Research has demonstrated the importance of L-serine biosynthesis for the proliferation of bacterial pathogens like Brucella abortus within host cells. This highlights the role of L-serine in the pathogenicity of certain bacteria.

- Source : Révora et al., 2019

- Application : this compound is used in solid-state NMR techniques to study the metabolism of cell cultures, providing insights into how cells use serine in various metabolic pathways.

- Source : McDowell et al., 1993

- Application : this compound aids in the exploration of the relationships between neuroglia, glioglial, and serine metabolism in the brain. This understanding contributes to neurological studies and brain development research.

- Source : Furuya & Watanabe, 2003

Safety and Hazards

Mechanism of Action

Target of Action

L-Serine-3-13C is a non-essential amino acid that plays a central role in cellular proliferation . It is synthesized from central metabolic pathway intermediates .

Mode of Action

This compound interacts with its targets by serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function .

Biochemical Pathways

This compound is involved in the “phosphorylated pathway” which regulates the de novo biosynthesis of L-serine . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . L-Serine is primarily found in glial cells and is supplied to neurons for D-serine synthesis .

Pharmacokinetics

It is known that this compound is used as a standard in qualitative and/or quantitative, ms-based experiments .

Result of Action

The action of this compound results in the production of molecules essential for cell proliferation, growth, differentiation, and function . It also plays a role in the synthesis of D-serine in neurons .

Action Environment

The action of this compound can be influenced by environmental factors such as light and moisture . Therefore, it is recommended to store it at room temperature away from light and moisture .

Biochemical Analysis

Biochemical Properties

L-Serine-3-13C is involved in various biochemical reactions. It is produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

(2S)-2-amino-3-hydroxy(313C)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-IJGDANSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B3332314.png)

![methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3332342.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B3332371.png)